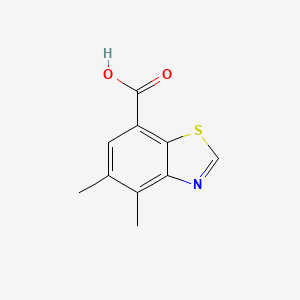

4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid

Description

4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5 and a carboxylic acid group at position 5. The benzothiazole moiety is a bicyclic structure comprising a benzene ring fused to a thiazole ring (a five-membered ring containing sulfur and nitrogen).

Properties

IUPAC Name |

4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-5-3-7(10(12)13)9-8(6(5)2)11-4-14-9/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIRNIFAAPQQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)N=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782918-29-9 | |

| Record name | 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the reduction of nitrobenzothiazole followed by acid hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions are common, where the benzothiazole ring is substituted at the 2nd position.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Aromatic aldehydes in ethanol at 50°C.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: 2-substituted benzothiazoles.

Scientific Research Applications

While the search results provide information on benzothiazole derivatives and their applications, there is no specific data available regarding the applications of "4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid." However, based on the information available on benzothiazoles, one can infer potential applications of the compound .

Potential Applications Based on Benzothiazole Research

- Building Block in Synthesis: Benzothiazoles are used as building blocks to synthesize more complex molecules. Therefore, "this compound" can potentially be used to create novel compounds with desired properties.

- Anti-tubercular Activity: Benzothiazole derivatives have shown anti-tubercular activity . Derivatives with aromatic, aliphatic carbon centers, and hydrogen bond donors are essential for better anti-tubercular activity and DprE1 inhibition .

- Anticancer Activity: Benzothiazole and chromone derivatives have been evaluated for anticancer activity as inhibitors of ATR . Several compounds have demonstrated significant anticancer activity against HCT116 and HeLa cell lines .

- Integrin Antagonists: Benzothiazoles can be used as antagonists of α4β1 integrin, which is expressed in T- and B-cell lymphomas . These compounds can selectively target cancerous cells .

- Pharmaceutical research: Derivatives of benzothiazole are being explored for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

5,5-Dimethyl-1,3-thiazolidine-4-carboxylic Acid ()

- Structure : A thiazolidine (saturated five-membered ring) with 5,5-dimethyl substituents and a carboxylic acid at position 3.

- Comparison: The saturated thiazolidine ring lacks the aromaticity of benzothiazole, reducing conjugation and stability. The carboxylic acid group may enhance solubility in polar solvents, similar to the target compound.

Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()

- Structure: A benzodithiazine derivative with a chloro substituent, methylhydrazino group, and ester functional group.

- Comparison :

- The ester group (vs. carboxylic acid in the target compound) reduces polarity and hydrogen-bonding capacity, affecting solubility and reactivity.

- The 1,1-dioxo group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.

- IR data (1740 cm⁻¹ for C=O) and NMR shifts (δ 8.29 ppm for aromatic protons) highlight electronic differences due to substituents .

Ring System Variations

8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()

- Structure: A spiro compound with a benzothiazol-2-yl group and dimethylaminophenyl substituent.

- Comparison: The spiro architecture introduces conformational rigidity, unlike the planar benzothiazole core of the target compound. The dimethylamino group is strongly electron-donating, altering electronic properties compared to the methyl groups in the target compound.

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine ()

- Structure : A tetrahydrobenzothiazole (saturated ring) with a methoxyphenyl substituent.

- Comparison :

Functional Group Comparisons

Carboxylic Acid vs. Ester Derivatives

- Target Compound (Carboxylic Acid) : Likely exhibits higher polarity, acidity (pKa ~2-3), and hydrogen-bonding capacity than ester analogs.

- Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): The ester group (IR: 1715 cm⁻¹ for C=O) reduces reactivity toward nucleophiles compared to a free carboxylic acid.

Physicochemical and Spectral Properties

Table 1: Key Properties of Structural Analogs

Research Findings and Implications

- Electronic Effects : Methyl groups at positions 4 and 5 on the benzothiazole ring may sterically hinder interactions at the 2-position (common in bioactive thiazoles) while moderately donating electrons to the aromatic system.

- Synthetic Utility : Analogous compounds () demonstrate reactivity with hydrazines and aldehydes, indicating routes for functionalizing the target compound’s carboxylic acid group .

Biological Activity

4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid (DMBC) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings through diverse sources.

Chemical Structure and Properties

DMBC is characterized by a benzothiazole ring system with two methyl groups at the 4 and 5 positions and a carboxylic acid functional group at the 7 position. Its molecular formula is , with a molar mass of approximately 207.25 g/mol. The unique structural features contribute to its chemical reactivity and biological activities, making it a valuable compound in various research fields.

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₉NO₂S |

| Molar Mass | 207.25 g/mol |

| Functional Groups | Carboxylic acid, methyl groups |

| Biological Activities | Antimicrobial, anticancer, anti-inflammatory |

The biological activity of DMBC can be attributed to its interaction with specific molecular targets. Benzothiazole derivatives, including DMBC, are known to inhibit various enzymes such as dihydroorotase and DNA gyrase. These interactions disrupt essential biological processes like DNA replication and bacterial cell wall synthesis.

Key Mechanisms:

- Enzyme Inhibition : DMBC inhibits key enzymes involved in cellular processes.

- DNA Intercalation : The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription.

- Biochemical Pathways : It impacts various biochemical pathways due to its broad spectrum of enzyme inhibition.

Anticancer Activity

Recent studies indicate that DMBC exhibits significant cytotoxic effects against various cancer cell lines. For instance, in initial screenings using the MTT assay on HCT116 (colon cancer) and HeLa (cervical cancer) cell lines, DMBC showed reduced cell viability at concentrations as low as 10 µM .

- IC50 Values : Further dose-response studies are necessary to determine the half-maximal inhibitory concentration (IC50) for DMBC against these cell lines.

Antimicrobial Properties

DMBC has been investigated for its potential as an antimicrobial agent. Research indicates that compounds within the benzothiazole class often demonstrate antibacterial activity by inhibiting various enzymes critical for bacterial survival.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies demonstrated that DMBC significantly reduced cell viability in both HCT116 and HeLa cell lines at concentrations starting from 10 µM. The compound's mechanism involves the inhibition of phosphorylation pathways critical for cancer cell survival .

- Enzyme Inhibition Assays : Studies have shown that DMBC effectively inhibits enzymes associated with bacterial growth and cancer proliferation. This suggests its potential utility in developing new therapeutic agents targeting these diseases .

- Comparative Analysis : When compared to similar compounds like 2-Methyl-1,3-benzothiazole-6-carboxylic acid and 3-Bromoquinoline-7-carboxylic acid, DMBC exhibits unique properties due to its specific methyl substitution pattern and carboxylic functionality that enhance its biological activity .

Q & A

Q. What are the standard synthetic routes for 4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : A common approach involves cyclocondensation of substituted aminobenzoic acid derivatives with sulfur-containing precursors. For example, methyl 3-amino-4-hydroxybenzoate (or analogous substrates) can be reacted with thiols or thioureas under acidic or thermal conditions to form the benzothiazole core. Evidence from analogous benzoxazole syntheses (e.g., refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours) suggests that adjusting stoichiometry, temperature (e.g., 140°C), and acid catalysts (e.g., HCl) can optimize yield . Key intermediates include methyl 3-amino-4-hydroxybenzoate derivatives and thioamide precursors. Post-synthesis hydrolysis of ester groups to carboxylic acids may require controlled alkaline conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : Prioritize ¹H/¹³C NMR to confirm the benzothiazole scaffold:

- ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm for C4/C5-dimethyl).

- ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and thiazole carbons (δ 150–160 ppm).

FT-IR can validate the carboxylic acid (–COOH, ~2500–3300 cm⁻¹ broad stretch) and thiazole ring (C=N stretch ~1640 cm⁻¹). HPLC-MS (using C18 columns with 0.1% formic acid in mobile phase) ensures purity and confirms molecular ion peaks .

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended for quality control?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities. Gradient elution (e.g., 10–90% acetonitrile in water) is effective for polar carboxylic acid derivatives. TLC (silica gel, ethyl acetate/hexane 3:1) provides rapid purity checks. For quantification, qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) offers high accuracy. Recrystallization from ethanol/water mixtures (1:3) can remove hydrophobic byproducts .

Advanced Research Questions

Q. What strategies can be employed to optimize the cyclization step during synthesis, particularly regarding substituent effects on reaction efficiency?

- Methodological Answer : Substituent positioning (e.g., methyl groups at C4/C5) sterically hinders cyclization. To mitigate this:

- Catalytic Acid : Use HCl (0.5–1.0 equiv.) to protonate the thiol precursor, accelerating nucleophilic attack on the carbonyl group .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2–4 hours vs. 15 hours) while maintaining yields >80% .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures (120–140°C).

Q. How should researchers address discrepancies in NMR data when structural analogs or impurities are present?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish methyl groups attached to aromatic carbons from aliphatic impurities.

- Spiking Experiments : Add authentic samples of suspected analogs (e.g., 4-hydroxybenzoic acid derivatives) to identify contaminant peaks .

- DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., using Gaussian software) to validate assignments .

Q. What are the challenges in differentiating between regioisomers during synthesis, and how can they be resolved using spectroscopic or chromatographic methods?

- Methodological Answer : Regioisomers (e.g., C4 vs. C5 substitution) often co-elute in HPLC. To resolve:

- Ion-Pair Chromatography : Use tetrabutylammonium bromide (5 mM) in the mobile phase to enhance separation of carboxylic acid isomers.

- NOESY NMR : Detect spatial proximity between methyl groups and adjacent protons to confirm substitution patterns.

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (if suitable crystals are obtained) .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?

- Methodological Answer : Solubility discrepancies often arise from varying protonation states. In acidic conditions (pH < 3), the carboxylic acid remains protonated, reducing polarity and enhancing solubility in ethyl acetate. In basic conditions (pH > 5), deprotonation increases water solubility. Conduct pH-dependent solubility assays (e.g., shake-flask method) and validate via HPLC-UV to establish a solubility profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.